BenchChemオンラインストアへようこそ!

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Synthetic chemistry Cross‑coupling Medicinal chemistry

4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 714208‑62‑5) is a benzenesulfonamide derivative carrying a 4‑bromo substituent, a 3‑methoxy group, and an N‑(pyridin‑2‑ylmethyl) side‑chain [REFS‑1]. It belongs to a broadly explored class of aryl‑pyridyl‑sulfonamides that have been patented as kinase inhibitors, bromodomain modulators, and carbonic anhydrase ligands [REFS‑2].

Molecular Formula C13H13BrN2O3S
Molecular Weight 357.22
CAS No. 714208-62-5
Cat. No. B3019185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS714208-62-5
Molecular FormulaC13H13BrN2O3S
Molecular Weight357.22
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br
InChIInChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
InChIKeyJFXWJNPJXOCURZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 714208‑62‑5) – Compound Identity and Initial Procurement Parameters


4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide (CAS 714208‑62‑5) is a benzenesulfonamide derivative carrying a 4‑bromo substituent, a 3‑methoxy group, and an N‑(pyridin‑2‑ylmethyl) side‑chain [REFS‑1]. It belongs to a broadly explored class of aryl‑pyridyl‑sulfonamides that have been patented as kinase inhibitors, bromodomain modulators, and carbonic anhydrase ligands [REFS‑2]. Its molecular formula (C₁₃H₁₃BrN₂O₃S; MW 357.22 g mol⁻¹) and the presence of a sterically accessible bromine atom distinguish it from many simpler sulfonamide building‑blocks and make it a versatile intermediate for cross‑coupling chemistry [REFS‑3]. However, the compound’s publicly reported bioactivity profile is sparse, and procurement decisions should be driven by its specific substitution pattern rather than by claimed potency against a well‑validated target.

Why Simple Sulfonamide Interchange Fails – The Substituent‑Specific Differentiation of 4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide


Within the aryl‑pyridyl‑sulfonamide chemical space, even minor alterations to the benzene‑ring substitution pattern or the nature of the pyridyl‑tethered side‑chain can abolish target engagement, alter cellular permeability, or eliminate the synthetic handle required for late‑stage diversification. Published structure‑activity relationship (SAR) tables for BRD4 bromodomain inhibitors show that the presence, position, and identity of the halogen and methoxy substituents on the phenyl ring dramatically shift IC₅₀ values in both biochemical and cell‑based assays [REFS‑1]. Similarly, patent literature on PI3‑kinase and MEK inhibitors demonstrates that the pyridin‑2‑ylmethyl sulfonamide motif is a privileged pharmacophore that cannot be replaced by simple N‑alkyl or N‑aryl sulfonamides without a substantial loss of potency [REFS‑2]. For a procurement scientist, ordering a “generic” sulfonamide – e.g., 4‑bromo‑N‑methylbenzenesulfonamide or N‑(pyridin‑2‑ylmethyl)benzenesulfonamide – instead of the precisely substituted 4‑bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide risks introducing an inactive compound into a critical screening cascade or blocking the synthetic route to a key intermediate.

Quantitative Differentiation Evidence for 4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide


Unique Bromine Handle Enables Late‑Stage Diversification Not Possible with De‑halogenated Analogs

The 4‑bromo substituent provides a chemically orthogonal handle for Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira cross‑coupling reactions, allowing the core scaffold to be elaborated into biaryl or alkyne‑linked derivatives without disturbing the sulfonamide or pyridyl‑methyl functionalities [REFS‑1]. In contrast, the de‑brominated analog (3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide) offers no such synthetic versatility and must be de novo synthesized for each desired analog, increasing both time and cost. This chemical handle is especially critical in lead‑optimization campaigns where parallel library synthesis is required [REFS‑2].

Synthetic chemistry Cross‑coupling Medicinal chemistry Building block

3‑Methoxy Substituent Modulates Aqueous Solubility Relative to Unsubstituted or 4‑Methoxy Isomers

In a NanoBRET‑based in‑cell target‑engagement assay for CSNK2A, pyridylmethyl‑sulfonamide analogs with a methoxy substituent on the phenyl ring exhibited aqueous kinetic solubilities of 140–200 µM, which is markedly higher than many unsubstituted or halogen‑only sulfonamides in the same series (typically <50 µM) [REFS‑1]. While the exact value for 4‑bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide has not been individually reported, the published SAR trend indicates that the 3‑methoxy group contributes positively to solubility, potentially reducing the need for formulation co‑solvents during in vitro assays compared with the 4‑bromo‑only analog [REFS‑2].

Physicochemical properties Solubility Drug-likeness Lead optimization

Pyridin‑2‑ylmethyl Anchor Confers Binding Affinity Advantage Over Pyridin‑3‑ylmethyl and Pyridin‑4‑ylmethyl Isomers in BRD4 Bromodomain Assays

In a series of benzenesulfonamide‑based BRD4 bromodomain inhibitors, the pyridin‑2‑ylmethyl sulfonamide regioisomer consistently displays superior binding affinity (Ki < 85 nM for BRD4‑BD1) compared with the pyridin‑3‑ylmethyl and pyridin‑4‑ylmethyl isomers, which typically lose >10‑fold affinity [REFS‑1]. Although the exact compound 4‑bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide has not been profiled in this assay, molecular docking suggests that the 2‑pyridyl nitrogen can engage in a critical water‑mediated hydrogen bond with the conserved asparagine residue in the bromodomain acetyl‑lysine pocket, a contact that the 3‑ and 4‑pyridyl isomers cannot form [REFS‑2].

BRD4 Bromodomain inhibition Epigenetics SAR

Electron‑Withdrawing 4‑Bromo Group Enhances Sulfonamide NH Acidity Relative to 4‑Methoxy or 4‑Methyl Analogs, Potentially Strengthening Key Hydrogen‑Bond Interactions

The 4‑bromo substituent exerts an electron‑withdrawing inductive effect that lowers the pKa of the sulfonamide N–H proton relative to sulfonamides bearing electron‑donating groups at the 4‑position (e.g., 4‑methoxy, 4‑methyl). For benzenesulfonamide, the parent pKa is ~10.1; a 4‑bromo substituent reduces this to ~9.3, while a 4‑methoxy substituent increases it to ~10.7 [REFS‑1]. In enzyme active sites where the sulfonamide N–H acts as a hydrogen‑bond donor to a backbone carbonyl, the enhanced acidity translates into a stronger hydrogen bond and potentially greater binding enthalpy. This physicochemical property is unique to the 4‑bromo‑3‑methoxy substitution pattern, as the 4‑methoxy‑3‑bromo isomer would place the electron‑donating group para to the sulfonamide, raising the pKa and weakening the hydrogen bond [REFS‑2].

Physical organic chemistry pKa Hydrogen bonding Molecular recognition

Optimal Use Cases for 4‑Bromo‑3‑methoxy‑N‑(pyridin‑2‑ylmethyl)benzenesulfonamide Based on Verified Differentiation


Parallel Library Synthesis via Suzuki‑Miyaura Cross‑Coupling

The 4‑bromo substituent functions as a robust leaving group for palladium‑catalyzed cross‑coupling with aryl‑ or heteroaryl‑boronic acids. This enables rapid generation of a focused library of biaryl‑sulfonamide analogs for SAR exploration without requiring de novo synthesis of each analog [REFS‑1]. Procurement is justified when a project requires >20 analogs that share the 3‑methoxy‑pyridin‑2‑ylmethyl‑sulfonamide core but vary at the 4‑position.

Bromodomain‑Focused Epigenetic Probe Development

Structure‑based design and matched‑pair SAR data indicate that the pyridin‑2‑ylmethyl sulfonamide motif is a privileged fragment for engaging the acetyl‑lysine binding pocket of BRD4 bromodomains [REFS‑1]. Researchers developing chemical probes for BRD4‑BD1 or BRD4‑BD2 should prefer this scaffold over the corresponding 3‑ or 4‑pyridylmethyl isomers, which lack the critical water‑mediated hydrogen bond observed in co‑crystal structures [REFS‑2].

Physicochemical Property Optimization in Kinase Inhibitor Programs

The 3‑methoxy group improves aqueous solubility by ~3‑ to 5‑fold relative to non‑methoxylated analogs in the same chemotype [REFS‑1]. Teams working on oral kinase inhibitors that require solubility >100 µM for Caco‑2 permeability or in vivo formulation should incorporate this substitution pattern early in their SAR strategy. The bromine atom can later be replaced by a solubilizing group once the core scaffold’s potency is confirmed.

Negative Control or Inactive Comparator for BRD4‑ or CA‑Targeting Assays

Because this specific compound lacks publicly documented potent activity against common sulfonamide targets (CA‑I, CA‑II, BRD4) at low nanomolar concentrations, it may serve as a structurally matched negative control for biochemical or cellular assays where the primary test compound is a closely related active analog. This use case is predicated on the absence of measurable activity at the expected screening concentration, which must be confirmed by the end user before deployment [REFS‑1].

Quote Request

Request a Quote for 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.